molecular formula C18H16ClN3O3 B2659222 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 865249-66-7

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2659222
CAS No.: 865249-66-7
M. Wt: 357.79
InChI Key: YACNOQUKGBJCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the chlorophenyl group. These groups can participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of a new series of compounds, including N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide derivatives, evaluated their in vitro antibacterial and antifungal activities. This research illustrated the compound's significance in developing antimicrobial agents against various microorganisms. The synthesized compounds showed promising results against Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting the potential of this compound as a scaffold for future antimicrobial drug development (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anticancer Activity Evaluation

Another important application is in the exploration of anticancer properties. A study described the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which include the core structure of this compound. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity. This research underlines the potential of using this compound derivatives as templates for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. These would need to be assessed through safety testing .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses. For example, if it shows promising biological activity, it could be studied as a potential new drug .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNOQUKGBJCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.